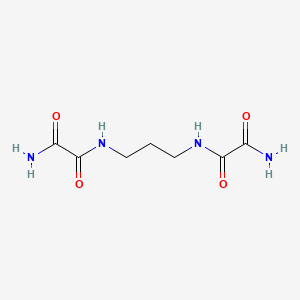
N~1~,N~1'~-(Propane-1,3-diyl)diethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1’~-(Propane-1,3-diyl)diethanediamide: is a chemical compound that belongs to the class of diamides It is characterized by the presence of two ethanediamide groups connected by a propane-1,3-diyl linker
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1’~-(Propane-1,3-diyl)diethanediamide typically involves the reaction of propane-1,3-diamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product.
Industrial Production Methods: In an industrial setting, the production of N1,N~1’~-(Propane-1,3-diyl)diethanediamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: N1,N~1’~-(Propane-1,3-diyl)diethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The ethanediamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Amides and carboxylic acids.
Reduction: Amines.
Substitution: Substituted ethanediamides.
科学的研究の応用
Chemistry: N1,N~1’~-(Propane-1,3-diyl)diethanediamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of polymers and other functional materials.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: N1,N~1’~-(Propane-1,3-diyl)diethanediamide is employed in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability and mechanical strength.
作用機序
The mechanism of action of N1,N~1’~-(Propane-1,3-diyl)diethanediamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
- N,N’-Bis(3-aminopropyl)propane-1,3-diamine
- N,N’-Dimethyl-1,3-propanediamine
- 1,3-Propanediamine
Comparison: N1,N~1’~-(Propane-1,3-diyl)diethanediamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability profiles, making it suitable for specific applications where these properties are advantageous.
特性
CAS番号 |
61273-24-3 |
|---|---|
分子式 |
C7H12N4O4 |
分子量 |
216.19 g/mol |
IUPAC名 |
N'-[3-(oxamoylamino)propyl]oxamide |
InChI |
InChI=1S/C7H12N4O4/c8-4(12)6(14)10-2-1-3-11-7(15)5(9)13/h1-3H2,(H2,8,12)(H2,9,13)(H,10,14)(H,11,15) |
InChIキー |
VDNLMOXCKVYTBN-UHFFFAOYSA-N |
正規SMILES |
C(CNC(=O)C(=O)N)CNC(=O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)
![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)
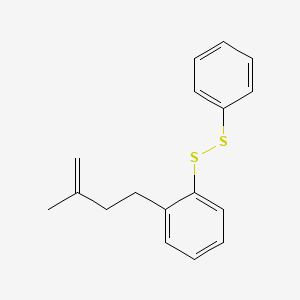

![(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine](/img/structure/B14597546.png)
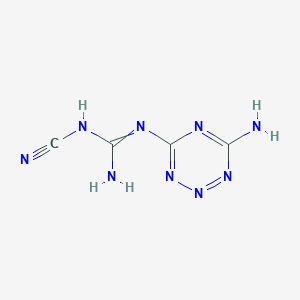

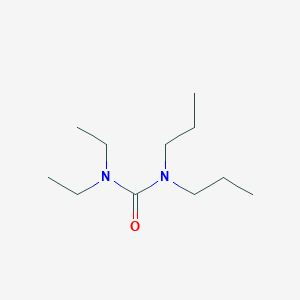

![4-{[3-(Dodecylamino)propyl]amino}butanoic acid](/img/structure/B14597576.png)
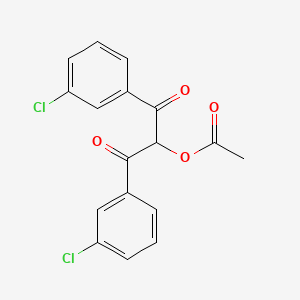
![4-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14597586.png)
